![molecular formula C8H6FN3 B1448327 N'-cyano-4-fluorobenzene-1-carboximidamide CAS No. 1431559-89-5](/img/structure/B1448327.png)
N'-cyano-4-fluorobenzene-1-carboximidamide
Overview
Description
N-cyano-4-fluorobenzene-1-carboximidamide (NCFBC) is a type of organic compound used in various scientific research applications. It is a colorless, water-soluble, crystalline solid that is relatively stable under normal conditions. NCFBC has a wide range of applications in various scientific fields, such as biochemistry, physiology, and pharmacology. It is used in many laboratory experiments as a reagent and catalyst, and can be used as a building block for other molecules.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
N’-cyano-4-fluorobenzene-1-carboximidamide: is a precursor in the synthesis of various heterocyclic compounds due to its cyano and imino groups. These functional groups can undergo cycloaddition reactions with multiple bidentate reagents, leading to the formation of diverse heterocyclic frameworks. This is particularly valuable in pharmaceutical chemistry where heterocycles are core structures in many therapeutic agents .
Organofluorine Chemistry
In organofluorine chemistry, the fluorine atom present in N’-cyano-4-fluorobenzene-1-carboximidamide is of significant interest. Fluorine atoms are known to greatly influence the biological activity of molecules. The incorporation of this compound into larger structures can result in the development of compounds with enhanced metabolic stability and binding selectivity .
Advanced Battery Science
The compound’s potential electrochemical properties make it a candidate for research in advanced battery technologies. Its structural components could be utilized in the design of electrolytes or as part of cathode materials to improve the efficiency and longevity of batteries .
Analytical Chemistry Applications
N’-cyano-4-fluorobenzene-1-carboximidamide: can be used as a reagent or a standard in chromatographic methods. Its unique structure allows for its use in the calibration of analytical instruments and in the development of new analytical methodologies .
Biopharma Production
The compound may serve as an intermediate in the synthesis of pharmaceuticals. Its cyano group, in particular, can be a versatile handle for further chemical modifications, leading to the production of a variety of biologically active molecules .
Safety and Controlled Environment Studies
Given its chemical properties, N’-cyano-4-fluorobenzene-1-carboximidamide can be used in studies related to chemical safety and environmental control. Research can be directed towards understanding its behavior in different conditions and its impact on living organisms .
Cyanoacetylation of Amines
This compound is involved in the cyanoacetylation of amines, a key reaction in the formation of biologically active compounds. The reaction products are often used as intermediates in the synthesis of various medicinal agents .
Electrophilic Cyanide-Transfer Reactions
N’-cyano-4-fluorobenzene-1-carboximidamide: can act as an electrophilic cyanide-transfer reagent. This application is particularly relevant in synthetic organic chemistry, where cyanide-transfer reactions are employed to introduce cyano groups into organic substrates .
properties
IUPAC Name |
N'-cyano-4-fluorobenzenecarboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN3/c9-7-3-1-6(2-4-7)8(11)12-5-10/h1-4H,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDXDJBWDSAKQPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=NC#N)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-cyano-4-fluorobenzene-1-carboximidamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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